Cas no 1353102-11-0 (5-Fluoropyrimidine-4-carbonitrile)

5-Fluoropyrimidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-5-fluoropyrimidine
- 5-Fluoropyrimidine-4-carbonitrile
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- Inchi: 1S/C5H2FN3/c6-4-2-8-3-9-5(4)1-7/h2-3H
- InChI Key: UFNAFMNIXMWPMX-UHFFFAOYSA-N
- SMILES: FC1=CN=CN=C1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 138
- XLogP3: 0.4
- Topological Polar Surface Area: 49.6
5-Fluoropyrimidine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A039001845-1g |
4-Cyano-5-fluoropyrimidine |
1353102-11-0 | 98% | 1g |
$2,004.01 | 2022-04-03 | |
Alichem | A039001845-500mg |
4-Cyano-5-fluoropyrimidine |
1353102-11-0 | 98% | 500mg |
$1,165.54 | 2022-04-03 | |
Alichem | A039001845-250mg |
4-Cyano-5-fluoropyrimidine |
1353102-11-0 | 98% | 250mg |
$800.57 | 2022-04-03 |
5-Fluoropyrimidine-4-carbonitrile Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 5-Fluoropyrimidine-4-carbonitrile
Introduction to 5-Fluoropyrimidine-4-carbonitrile (CAS No. 1353102-11-0)
5-Fluoropyrimidine-4-carbonitrile (CAS No. 1353102-11-0) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and molecular research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential in various therapeutic areas.
The molecular structure of 5-Fluoropyrimidine-4-carbonitrile consists of a pyrimidine core substituted with a fluorine atom at the 5-position and a nitrile group at the 4-position. This configuration imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, 5-Fluoropyrimidine-4-carbonitrile has been extensively studied for its role in developing novel anticancer agents. Pyrimidine derivatives are well-documented for their efficacy in inhibiting key enzymes involved in tumor proliferation and survival. The fluorine substituent, in particular, has been shown to improve the bioavailability and pharmacokinetic properties of drugs, thereby increasing their therapeutic efficacy.
One of the most compelling applications of 5-Fluoropyrimidine-4-carbonitrile is in the synthesis of fluorouracil analogs, which are widely used in chemotherapy. These analogs have demonstrated significant promise in treating various types of cancer, including colorectal, breast, and pancreatic cancers. The nitrile group in the compound's structure allows for further functionalization, enabling the creation of more complex and targeted therapeutic molecules.
The compound's reactivity also makes it a valuable tool in medicinal chemistry research. It can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids through various chemical transformations. This flexibility allows researchers to explore diverse chemical spaces and develop novel drug candidates with tailored properties.
Advances in computational chemistry have further enhanced the utility of 5-Fluoropyrimidine-4-carbonitrile. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies have identified key binding pockets and residues that can be optimized to improve drug potency and selectivity.
In addition to its pharmaceutical applications, 5-Fluoropyrimidine-4-carbonitrile has found utility in agrochemical research. Pyrimidine-based compounds are known for their herbicidal and fungicidal properties. The structural features of this compound make it a promising candidate for developing next-generation crop protection agents that are more effective and environmentally sustainable.
The synthesis of 5-Fluoropyrimidine-4-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. Recent innovations in synthetic methodologies have improved the efficiency and scalability of its production. These advancements have made it more accessible for industrial applications, fostering further research and development.
The safety profile of 5-Fluoropyrimidine-4-carbonitrile is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and establish safe handling protocols. These studies have demonstrated that when used appropriately, the compound exhibits low toxicity levels, making it suitable for both laboratory and industrial settings.
The future prospects of 5-Fluoropyrimidine-4-carbonitrile are promising, with ongoing research exploring new therapeutic applications and synthetic pathways. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of groundbreaking treatments for various diseases.
In conclusion, 5-Fluoropyrimidine-4-carbonitrile (CAS No. 1353102-11-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and functional materials.
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